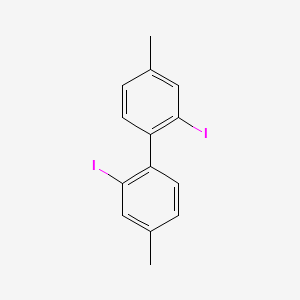
2,2'-Diiodo-4,4'-dimethylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diiodo-4,4’-dimethylbiphenyl: is an organic compound with the chemical formula C14H12I2 . It is characterized by the presence of two iodine atoms and two methyl groups attached to a biphenyl structure. This compound is typically a white to almost white crystalline solid and is soluble in organic solvents such as ethanol and benzene .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Diiodo-4,4’-dimethylbiphenyl generally involves a multi-step synthesis process:
Nitration: The starting material, 2,2’-dimethylbiphenyl, undergoes nitration to form 2,2’-dimethyl-4,4’-dinitrobiphenyl.
Reduction: The dinitro compound is then reduced to 2,2’-dimethyl-4,4’-diaminobiphenyl.
Diazotization and Iodination: The diamino compound is subjected to diazotization followed by iodination to yield 2,2’-Diiodo-4,4’-dimethylbiphenyl.
Industrial Production Methods: Industrial production methods for 2,2’-Diiodo-4,4’-dimethylbiphenyl are similar to the laboratory synthesis but are scaled up and optimized for efficiency and yield. The process involves the same steps of nitration, reduction, and iodination, with careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: 2,2’-Diiodo-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Coupling Products: Larger biphenyl derivatives with extended conjugation can be synthesized.
科学的研究の応用
2,2’-Diiodo-4,4’-dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex biphenyl derivatives.
Biology: The compound can be used in the study of iodine-containing organic molecules and their biological activities.
Medicine: Research into iodine-containing compounds often explores their potential as radiopharmaceuticals or imaging agents.
作用機序
The mechanism of action of 2,2’-Diiodo-4,4’-dimethylbiphenyl involves its ability to undergo substitution and coupling reactions. The iodine atoms serve as reactive sites for nucleophilic attack, allowing the compound to participate in various organic transformations. The biphenyl structure provides a rigid framework that can influence the electronic properties of the resulting products .
類似化合物との比較
2,2’-Dibromo-4,4’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine.
2,2’-Dichloro-4,4’-dimethylbiphenyl: Similar structure but with chlorine atoms instead of iodine.
4,4’-Diiodobiphenyl: Lacks the methyl groups present in 2,2’-Diiodo-4,4’-dimethylbiphenyl.
Uniqueness: 2,2’-Diiodo-4,4’-dimethylbiphenyl is unique due to the presence of both iodine atoms and methyl groups, which can significantly influence its reactivity and physical properties compared to its halogenated analogs. The iodine atoms provide high reactivity in substitution reactions, while the methyl groups can affect the compound’s solubility and stability .
特性
CAS番号 |
14376-78-4 |
|---|---|
分子式 |
C14H12I2 |
分子量 |
434.05 g/mol |
IUPAC名 |
2-iodo-1-(2-iodo-4-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H12I2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3 |
InChIキー |
VQBPLMTXEBILPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
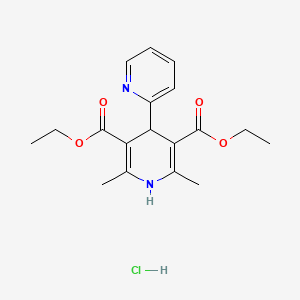

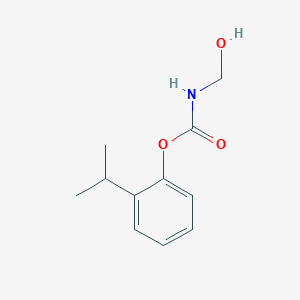
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
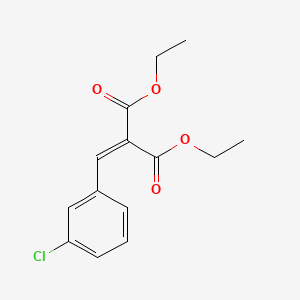

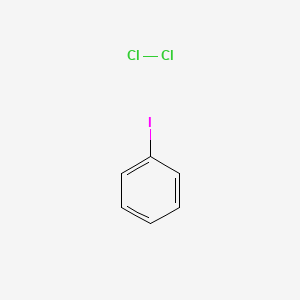
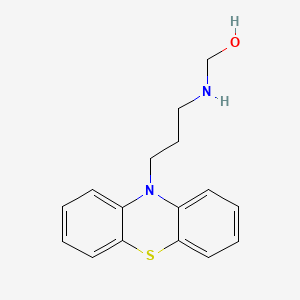
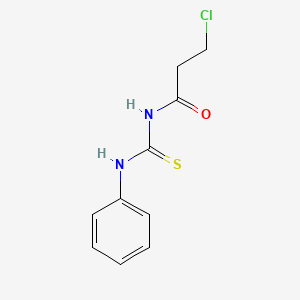
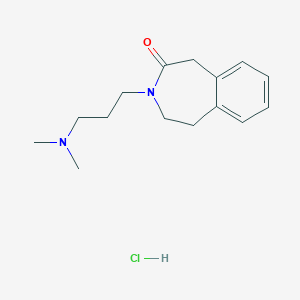
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)


